molecular formula C19H14ClN3O3 B11634926 N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide

N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11634926
M. Wt: 367.8 g/mol
InChI Key: FIUWSSHESMWIPE-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a benzyl group, a chloro group, a nitro group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Amidation: The formation of the benzamide structure by reacting the substituted benzene derivative with a pyridinylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: Formation of N-benzyl-4-chloro-3-amino-N-(pyridin-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzoic acid.

Scientific Research Applications

N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.

    Industrial Applications: Its derivatives may be used in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyridinyl groups can enhance binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-chloro-3-nitrobenzamide: Lacks the pyridinyl group, which may affect its binding properties and biological activity.

    N-benzyl-4-chloro-N-(pyridin-2-yl)benzamide: Lacks the nitro group, which may alter its redox properties and reactivity.

    N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which may influence its substitution reactions and overall stability.

Uniqueness

N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

N-benzyl-4-chloro-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14ClN3O3/c20-16-10-9-15(12-17(16)23(25)26)19(24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

FIUWSSHESMWIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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